1,2,4,5,7,8-Hexachloro-9H-xanthene

描述

Contextualization within Polyhalogenated Organic Compounds

Polyhalogenated organic compounds (PHOCs) are a broad category of carbon-based chemicals that contain multiple halogen atoms, such as chlorine, bromine, fluorine, or iodine. acs.org This class of compounds is extensive and includes well-known substances like polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). nih.govwikipedia.org The defining characteristic of these compounds is the covalent bond between a carbon atom and a halogen atom. acs.org

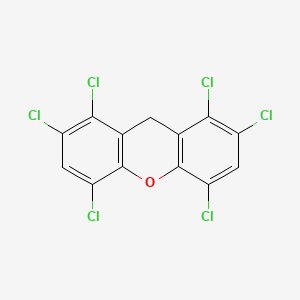

1,2,4,5,7,8-Hexachloro-9H-xanthene fits squarely within this classification as it is a derivative of the heterocyclic compound xanthene, with six hydrogen atoms on its aromatic rings replaced by chlorine atoms. The presence of multiple chlorine atoms significantly influences its chemical and physical properties, often leading to increased stability, lipophilicity, and persistence in the environment, traits common to many PHOCs.

The structure of this compound is based on the 9H-xanthene core, which consists of a central pyran ring fused to two benzene (B151609) rings. nist.gov The specific arrangement of the six chlorine atoms at the 1, 2, 4, 5, 7, and 8 positions on the aromatic rings creates a distinct isomer with specific steric and electronic properties that dictate its behavior and interactions.

| Property | Value |

| Molecular Formula | C13H4Cl6O |

| Molecular Weight | 388.89 g/mol |

| CAS Number | 38178-99-3 |

| Synonyms | 1,2,4,5,7,8-Hexachloro-(9H)xanthene |

Table 1: Chemical and Physical Properties of this compound. epa.govuni.lu

Historical Genesis and Industrial Byproduct Formation of this compound

The precise historical genesis of this compound is not well-documented in publicly available scientific literature. However, its formation as an unintentional byproduct of industrial processes is a plausible hypothesis based on the known chemistry of related polyhalogenated compounds.

The synthesis of chlorinated aromatic compounds often involves high temperatures and the presence of chlorine sources and precursors. For instance, the formation of polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) can occur during the production of chlorinated phenols, PCBs, and other chlorinated organic chemicals, as well as during combustion processes in the presence of chlorine. nih.govacs.org

It is conceivable that polychlorinated xanthenes, including the 1,2,4,5,7,8-hexachloro isomer, could be formed through similar pathways. The synthesis of xanthene dyes, for example, involves the condensation of phenols with phthalic anhydride (B1165640) derivatives, often under acidic conditions and at elevated temperatures. wpmucdn.com If chlorinated phenols are used as starting materials or are present as impurities, the conditions could potentially lead to the formation of chlorinated xanthene structures.

Furthermore, the general industrial synthesis of certain organic chemicals involves chlorination steps. mdpi.comnih.gov In processes where a xanthene or a related precursor molecule is present, subsequent chlorination could lead to the formation of various chlorinated isomers, including the highly chlorinated this compound. The specific substitution pattern would be dictated by the reaction conditions and the directing effects of the existing functional groups on the aromatic rings. While direct evidence for the specific industrial processes that generate this exact compound is scarce, the analogy to the formation of other polyhalogenated byproducts provides a strong basis for its likely origin.

Significance as an Environmental Tracermolecule in Contamination Studies

The utility of a compound as an environmental tracer molecule hinges on several key characteristics: persistence in the environment, resistance to degradation, and a unique chemical signature that can be linked to a specific source. Many polyhalogenated organic compounds, due to their inherent stability, are effective biomarkers of environmental contamination. nih.govagriscigroup.usyoutube.com

Given its structure as a highly chlorinated aromatic compound, this compound is expected to be persistent and bioaccumulative, similar to other well-studied polyhalogenated compounds. acs.org Its low reactivity and likely resistance to biological and chemical degradation would allow it to travel far from its point of origin, making it a potential indicator of long-range transport of industrial pollutants.

The analysis of such complex molecules in environmental samples typically relies on advanced analytical techniques like high-resolution gas chromatography coupled with mass spectrometry (GC/MS). nih.gov The specific isotopic pattern of chlorine and the fragmentation pattern of the molecule in the mass spectrometer would provide a unique fingerprint for its identification and quantification, even at very low concentrations.

If this compound is found to be a specific byproduct of a particular industrial process, its detection in environmental matrices such as soil, sediment, or biological tissues could serve as a definitive marker for contamination from that source. This would be invaluable in environmental forensics for source apportionment and for tracking the plume of contamination from industrial sites. However, it is important to note that while the properties of this compound suggest its potential as an environmental tracer, extensive research is still needed to establish its specific sources and to validate its use in large-scale contamination studies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4,5,7,8-hexachloro-9H-xanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJKLXQRMWQYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191560 | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-99-3 | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformation Pathways

Elucidation of Environmental Formation Mechanisms for 1,2,4,5,7,8-Hexachloro-9H-xanthene

A thorough review of existing scientific literature reveals a notable absence of studies specifically detailing the environmental formation mechanisms of this compound. Its structural similarity to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are known persistent organic pollutants formed during combustion and certain industrial processes, suggests potential analogous pathways. However, without direct experimental evidence, any proposed mechanism remains speculative. The environmental fate and formation of this specific chlorinated xanthene derivative is an area that warrants future research to understand its potential presence and impact in the environment.

Contemporary Methodologies for Xanthene Core Synthesis

Catalyst-Mediated Condensation Reactions for Xanthene Derivatives

Catalyst-mediated condensation reactions are a cornerstone of xanthene synthesis. These reactions typically involve the condensation of an aldehyde with a phenol (B47542) or a 1,3-dicarbonyl compound. A variety of catalysts have been employed to facilitate this transformation, ranging from Brønsted and Lewis acids to heterogeneous catalysts. For instance, the reaction of an aldehyde with two equivalents of a phenol or a β-naphthol derivative in the presence of an acid catalyst can yield a xanthene. The choice of catalyst can significantly influence the reaction efficiency and selectivity.

| Catalyst Type | Example Catalyst | Reactants | Product Type | Reference |

| Heterogeneous Solid Acid | Silica Sulfuric Acid (SSA) | Aromatic aldehydes, β-naphthol, and cyclic 1,3-dicarbonyls | 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives | rsc.org |

| Metal-Exchanged Zeolite | Copper/Zeolite | Aldehydes and dimedone | 1,8-dioxo-octa-hydro xanthene derivatives | rsc.org |

| Organocatalyst | 2-Aminophenol | Aldehydes, 2-naphthol, and dimedone | 12-aryl or 12-alkyl 8,9,10,12-tetrahydrobenzo[a]xanthenes-11-one | epa.gov |

Deep Eutectic Solvents and Ionic Liquid Systems in Xanthene Synthesis

In the pursuit of greener and more sustainable chemical processes, deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising alternative reaction media and catalysts for xanthene synthesis. These solvent systems offer advantages such as low volatility, high thermal stability, and recyclability. Both DESs and ILs can act as catalysts themselves, often through hydrogen bond donation, or serve as a medium for other catalysts. Their use can lead to improved yields and simplified work-up procedures.

| Solvent/Catalyst System | Reactants | Key Advantages | Reference |

| Choline chloride-based DES | Aldehydes and active methylene (B1212753) compounds | Mild reaction conditions, good to excellent yields | researchgate.net |

| Ethylammonium N-sulfonic acid chloride (IL) | Aldehydes and dimedone or 2-naphthol | Solvent-free conditions, high yields, short reaction times | Current time information in Bangalore, IN. |

| Di-n-propylammoniumhydrogensulphate (IL) | General xanthene synthesis | Cost-effective, environmentally benign, reusable catalyst | nih.gov |

One-Pot Multi-component Reaction Approaches to Xanthene Derivatives

One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like xanthenes from simple starting materials in a single synthetic operation. These reactions are atom-economical and often adhere to the principles of green chemistry by reducing the number of synthetic steps and purification procedures. The condensation of an aldehyde, a β-naphthol, and a 1,3-dicarbonyl compound is a classic example of an MCR used to generate diverse xanthene derivatives. mdpi.comresearchgate.net

| Catalyst | Reactants | Reaction Conditions | Product Type | Reference |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) on Amberlyst-15 | Cyclic diketones, aldehydes, and naphthols | Solventless | Benzoxanthenones | |

| Ammonium Chloride | Aldehydes, dimedone, and β-naphthols | Solvent-free | 12-aryl- or 12-alkyl-8,9,10,12-tetrahydrobenzo[α]xanthen-11-one derivatives | mdpi.com |

| Calcined oyster shell nanoparticles (COS NPs) | Phenylglyoxal monohydrate and dimedone | Solvent-free | 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |

Investigating Post-synthetic Functionalization and Derivatization of Chlorinated Xanthenes

There is a significant gap in the scientific literature concerning the post-synthetic functionalization and derivatization of this compound. Research on the reactivity of the xanthene core suggests that the heterocyclic oxygen atom can influence the electronic properties of the aromatic rings. However, the high degree of chlorination in the target molecule would likely render the aromatic rings electron-deficient and potentially less susceptible to electrophilic aromatic substitution, a common functionalization pathway for many aromatic compounds.

Conversely, the chlorine atoms themselves could be targets for nucleophilic aromatic substitution, although such reactions would likely require harsh conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to replace the chlorine atoms with other functional groups, provided a suitable catalytic system can be identified to overcome the steric hindrance and electronic deactivation imparted by the multiple chlorine substituents. The methylene bridge at the 9-position offers another potential site for functionalization through oxidation or substitution reactions. However, without specific experimental data on this compound, these proposed functionalization strategies remain theoretical.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Mass Spectrometric Techniques for Isomer Specificity of 1,2,4,5,7,8-Hexachloro-9H-xanthene

High-resolution mass spectrometry (HRMS) is a cornerstone in the identification and structural elucidation of chlorinated compounds like this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

In the analysis of polychlorinated compounds, the isotopic pattern is a key identifying feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing six chlorine atoms, the resulting isotopic cluster in the mass spectrum is highly characteristic and can be computationally predicted. The relative abundances of the different isotopic peaks in the molecular ion cluster of this compound would provide strong evidence for the presence of six chlorine atoms.

Gas chromatography coupled with mass spectrometry (GC-MS) is a common approach for the analysis of such compounds. thermofisher.com The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each eluting compound. For complex mixtures of chlorinated xanthenes, the use of high-resolution capillary columns is essential to achieve separation of different isomers. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₃H₄Cl₆O |

| Exact Mass | 385.8393 g/mol |

| Nominal Mass | 384 g/mol |

| Isotopic Pattern | Characteristic pattern for a compound with six chlorine atoms. |

| Major Fragment Ions (Predicted) | [M-Cl]⁺, [M-2Cl]⁺, ions from ring cleavage. |

| Ionization Technique | Electron Ionization (EI) |

| Analytical Platform | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) |

This table contains predicted data based on chemical principles as specific experimental data is not publicly available.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignments of Halogenated Xanthenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including halogenated xanthenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are only two types of protons: the two protons on the methylene (B1212753) bridge (C9) and the two aromatic protons at positions 3 and 6. The methylene protons would likely appear as a singlet, and the two aromatic protons would also give rise to a singlet, assuming they are chemically equivalent. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the numerous chlorine atoms. For the parent 9H-xanthene, the methylene protons appear around 4.03 ppm and the aromatic protons are in the range of 6.89-7.32 ppm. chemicalbook.comnist.gov In the hexachloro derivative, the aromatic proton signal would be expected to shift downfield due to the deshielding effect of the adjacent chlorine atoms.

The ¹³C NMR spectrum would provide more detailed structural information. Due to the symmetry of the molecule, a reduced number of signals would be expected compared to the total number of carbon atoms. The carbon atoms attached to chlorine would show characteristic chemical shifts, typically in the aromatic region. The chemical shifts of the unsubstituted aromatic carbons (C3 and C6) would also be affected by the surrounding chlorine atoms. The methylene carbon (C9) would appear in the aliphatic region of the spectrum. The quaternary carbons, including those bonded to both oxygen and chlorine, would also have distinct chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3, H6 | > 7.3 | - |

| H9 | ~ 4.1 | - |

| C1, C8 | - | ~ 125-135 |

| C2, C7 | - | ~ 125-135 |

| C3, C6 | - | ~ 120-130 |

| C4, C5 | - | ~ 125-135 |

| C4a, C5a | - | ~ 145-155 |

| C8a, C9a | - | ~ 115-125 |

| C9 | - | ~ 30-40 |

This table contains predicted chemical shift ranges based on the structure and known substituent effects. Specific experimental data is not publicly available.

X-ray Crystallography and Conformational Analysis of Halogenated Xanthene Systems

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

For this compound, a single-crystal X-ray diffraction study would be invaluable for confirming the substitution pattern and elucidating the conformational properties of the xanthene ring system. The central xanthene ring is not perfectly planar and typically adopts a slight boat or butterfly conformation. The degree of this puckering can be influenced by the substituents on the aromatic rings.

The presence of six bulky chlorine atoms would likely introduce significant steric strain, which could affect the planarity of the xanthene core. The C-Cl bond lengths and the C-C-Cl bond angles would be of particular interest, as they can be influenced by steric hindrance between adjacent chlorine atoms. Intramolecular and intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···O interactions), could also play a role in the crystal packing.

While a crystal structure for this compound is not available in the public crystallographic databases, studies on other halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), have provided insights into the structural effects of chlorination. uky.edu In these systems, steric interactions between ortho-substituents can lead to significant twisting of the phenyl rings relative to each other. A similar distortion of the xanthene framework might be expected in the title compound.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Dependent on crystal packing |

| Conformation | Slight boat or butterfly conformation of the xanthene ring, potentially distorted by steric hindrance from chlorine atoms. |

| Key Structural Features | C-Cl bond lengths, C-C-Cl bond angles, degree of ring puckering, potential for halogen bonding. |

This table contains predicted information as specific experimental crystallographic data is not publicly available.

Electrochemical Characterization of Electronic Properties (e.g., HOMO-LUMO levels) in Xanthene Derivatives

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the electronic properties of molecules by measuring their oxidation and reduction potentials. These potentials are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the chemical reactivity, electronic transitions, and photophysical properties of a compound.

For this compound, the six electron-withdrawing chlorine atoms are expected to have a significant impact on its electronic properties. These substituents will lower the energies of both the HOMO and LUMO levels. The strong inductive and mesomeric effects of the chlorine atoms will make the molecule more difficult to oxidize (requiring a higher potential) and easier to reduce (requiring a less negative potential) compared to the unsubstituted 9H-xanthene.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the HOMO and LUMO energies and predict the electrochemical behavior of molecules. schrodinger.com Studies on other xanthene derivatives have shown a correlation between the substitution pattern and the calculated HOMO-LUMO gap. For instance, the introduction of electron-withdrawing groups generally leads to a decrease in the HOMO-LUMO gap. nih.gov

The HOMO of a xanthene derivative is typically a π-orbital delocalized over the aromatic rings and the oxygen atom, while the LUMO is a π*-antibonding orbital. The significant chlorination in this compound would likely lead to a lower HOMO energy and a significantly lower LUMO energy, resulting in a specific HOMO-LUMO gap that dictates its electronic absorption properties and reactivity.

Table 4: Predicted Electronic Properties of this compound

| Property | Predicted Effect of Hexachlorination |

| HOMO Energy Level | Lowered (more positive potential for oxidation) |

| LUMO Energy Level | Lowered (less negative potential for reduction) |

| HOMO-LUMO Gap | Altered compared to unsubstituted xanthene, influencing UV-Vis absorption. |

| Electrochemical Behavior | More difficult to oxidize and easier to reduce than 9H-xanthene. |

This table outlines the predicted electronic properties based on the chemical structure, as specific experimental electrochemical data is not publicly available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity of 1,2,4,5,7,8-Hexachloro-9H-xanthene

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. DFT methods, such as those employing the B3LYP functional, can be used to determine various molecular properties. acs.org

For a molecule like this compound, DFT calculations would typically be employed to compute its optimized geometry, electronic energy, and the distribution of electron density. The presence of six chlorine atoms is expected to significantly influence the electronic properties of the xanthene core. The high electronegativity of chlorine atoms leads to a withdrawal of electron density from the aromatic rings, which can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis.

The reactivity of the molecule can be assessed by examining the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For polychlorinated aromatic compounds, the LUMO energies are of particular interest as they are related to their electron affinity. researchgate.net It is expected that the multiple chlorine substituents in this compound would lower the LUMO energy, making it more susceptible to nucleophilic attack or reduction.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Low | Indicates high ionization potential and low susceptibility to electrophilic attack. |

| LUMO Energy | Low | Indicates high electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively Small | Suggests potential for chemical reactivity. |

| Electron Density | Concentrated on the oxygen and chlorine atoms. | Highlights regions of high electronegativity and potential for intermolecular interactions. |

| Molecular Electrostatic Potential | Negative potential around chlorine and oxygen atoms, positive potential on hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack. |

Note: The values in this table are illustrative and based on general trends observed for polychlorinated aromatic compounds.

Molecular Modeling and Conformational Analysis of Chlorinated Xanthenes

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are essential for studying the three-dimensional structure and conformational flexibility of chlorinated xanthenes. The 9H-xanthene core is not perfectly planar, and the substitution pattern of the chlorine atoms, along with the methylene (B1212753) bridge (-CH2-), will dictate the preferred conformation.

The conformational analysis of this compound would involve identifying the most stable conformers and the energy barriers between them. The xanthene ring system can adopt different conformations, and the presence of bulky chlorine atoms can introduce steric strain, influencing the geometry. nobelprize.org In related polychlorinated biphenyls (PCBs), the rotation around the C-C bond connecting the phenyl rings is a key conformational feature. nih.gov For chlorinated xanthenes, the flexibility will be different due to the bridging oxygen and methylene groups.

Molecular mechanics force fields, such as MM+ and OPLS, can be used to perform conformational searches and calculate the relative energies of different conformers. nih.govresearchgate.net These calculations can provide insights into the planarity or non-planarity of the molecule, which is a crucial factor for its interaction with biological receptors. nih.gov MD simulations can further provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological membrane. mdpi.com

Table 2: Illustrative Conformational Parameters for Chlorinated Xanthenes

| Parameter | Description | Predicted Influence of Hexachloro-Substitution |

| Dihedral Angles | Angles between the planes of the aromatic rings. | Steric hindrance from chlorine atoms may cause deviation from planarity. |

| Bond Lengths | C-Cl, C-C, C-O, and C-H bond distances. | Electron-withdrawing effects of chlorine may slightly shorten adjacent C-C bonds. |

| Bond Angles | Angles within the xanthene ring system. | Steric repulsion between chlorine atoms may lead to distortions in bond angles. |

| Conformational Energy | Relative stability of different conformers. | The most stable conformer will minimize steric clashes between chlorine atoms. |

Note: This table presents expected trends based on conformational analysis principles and studies on similar halogenated aromatic compounds.

Structure-Reactivity Relationships and Interaction Profiling with Biological Receptors (Mechanistic Focus)

The biological activity of many halogenated aromatic hydrocarbons is mediated through their interaction with specific biological receptors, most notably the aryl hydrocarbon receptor (AhR). nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov

For this compound, a key aspect of its theoretical investigation would be to predict its binding affinity to the AhR. The binding to this receptor is a critical step in initiating a cascade of toxic responses. nih.govacs.org The planarity of the molecule and the spatial arrangement of the chlorine atoms are known to be important determinants for high-affinity binding. nih.gov Molecular docking simulations can be employed to model the interaction of this compound with the ligand-binding domain of the AhR. These simulations can reveal the specific amino acid residues involved in the interaction and the nature of the binding forces, such as van der Waals interactions and hydrogen bonds. nih.gov

The electronic properties calculated using quantum chemical methods, such as the molecular electrostatic potential and frontier orbital energies, can also be used as descriptors in QSAR models to predict the binding affinity. acs.org By comparing the predicted binding affinity of this compound with that of known AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a preliminary assessment of its potential toxicity can be made.

Prediction of Environmental Chemical Transformation Pathways via Computational Approaches

Computational approaches are increasingly used to predict the environmental fate of persistent organic pollutants (POPs). researchgate.netnih.govmdpi.com For this compound, computational models can help to predict its persistence, potential for long-range transport, and transformation pathways in the environment.

The degradation of chlorinated aromatic compounds can occur through various mechanisms, including photolysis, microbial degradation, and metabolism by higher organisms. Computational chemistry can be used to study the feasibility of these degradation pathways. For example, by calculating the bond dissociation energies, one can predict the likelihood of C-Cl bond cleavage under photolytic conditions.

Computational tools and databases, such as the University of Minnesota Biocatalysis/Biodegradation Database, can be used to predict the likelihood of microbial degradation. nih.gov These systems often use a combination of QSAR models and expert knowledge to predict the metabolic fate of a compound. The prediction of transformation products is crucial for a comprehensive environmental risk assessment, as some degradation products can be more toxic than the parent compound. nih.gov

Environmental Chemistry and Biogeochemical Cycling

Occurrence and Spatiotemporal Distribution in Environmental Compartments

Potential Environmental Sinks:

Soils and Sediments: Due to its expected low aqueous solubility and high hydrophobicity, 1,2,4,5,7,8-Hexachloro-9H-xanthene would likely adsorb strongly to soil organic matter and sediment. tandfonline.com These compartments are known sinks for hydrophobic organic pollutants. tandfonline.com

Biota: The lipophilic nature of this compound suggests a high potential for bioaccumulation in the fatty tissues of organisms, leading to biomagnification through the food web. researchgate.net

The spatiotemporal distribution of such persistent compounds is influenced by historical and ongoing emission sources, as well as environmental transport mechanisms. For instance, studies on volatile organic compounds (VOCs) at contaminated sites have shown that the spatial distribution of halogenated hydrocarbons can vary significantly over time due to remediation efforts and natural attenuation processes. frontiersin.org Similarly, the distribution of PCDD/PCDFs in river basins has been linked to industrial activities and anthropogenic sources, with concentrations potentially increasing over time in industrialized sections. researchgate.net It is plausible that the distribution of this compound would follow similar patterns, concentrating in industrial and urban areas and showing temporal trends related to production and disposal practices.

Environmental Degradation Pathways and Mechanisms of this compound

The degradation of persistent organochlorine compounds in the environment is generally a slow process. The primary pathways for transformation include photolytic, chemical, and biotic processes. nih.gov

Photodegradation is a significant abiotic degradation pathway for many chlorinated aromatic compounds. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds. The effectiveness of photolysis is dependent on factors such as the presence of photosensitizers, the wavelength of light, and the environmental matrix. uwaterloo.ca

For structurally similar compounds like chlorinated aromatics, photodegradation rates can be influenced by the presence of substances that generate reactive oxygen species, such as hydroxyl radicals. mdpi.com While direct photolysis may be slow, indirect photochemical processes can enhance the degradation of persistent organic pollutants. nsf.gov It is expected that this compound would undergo slow photolytic degradation in the environment, primarily through reductive dechlorination, where chlorine atoms are sequentially removed.

Chemical transformation of organochlorine compounds can occur through processes like hydrolysis and oxidation-reduction reactions. matec-conferences.org However, for highly chlorinated and stable molecules like this compound, these processes are likely to be very slow under typical environmental conditions.

Biotic transformation, or biodegradation, is a key process in the eventual breakdown of many organic pollutants. Microorganisms play a crucial role in the degradation of organochlorine compounds. frontiersin.org The susceptibility of these compounds to microbial attack generally decreases with an increasing number of chlorine atoms. frontiersin.org

Anaerobic Dechlorination: Under anaerobic conditions, such as in deep sediments and certain soils, reductive dechlorination is a primary biodegradation pathway for highly chlorinated compounds like PCBs. nih.gov This process involves the removal of chlorine atoms, which can reduce the toxicity and persistence of the parent compound. nih.gov

Aerobic Degradation: Less chlorinated congeners may be susceptible to aerobic degradation by microorganisms. nih.gov This process typically involves the enzymatic oxidation of the aromatic rings.

It is likely that the biodegradation of this compound would proceed through a combination of anaerobic and aerobic processes, with initial dechlorination under anaerobic conditions followed by aerobic degradation of the less chlorinated intermediates. nih.gov The presence of specific microbial communities and favorable environmental conditions would be critical for these transformations to occur. frontiersin.org

Transport and Fate Modeling in Complex Environmental Systems

Modeling the transport and fate of hydrophobic organic compounds like this compound is essential for understanding their distribution and potential for long-range transport. ntu.edu.tw These models typically consider various physical, chemical, and biological processes that govern the behavior of pollutants in the environment. tandfonline.com

Key factors influencing the transport and fate of such compounds include:

Partitioning: The distribution of the compound between different environmental compartments (air, water, soil, sediment, and biota) is governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and Henry's Law constant. pops.int Highly hydrophobic compounds will preferentially partition to organic-rich phases. oup.com

Advection and Dispersion: The movement of the compound with air and water currents (advection) and its spreading due to turbulence (dispersion) are critical transport mechanisms. ntu.edu.tw

Deposition: The compound can be removed from the atmosphere through wet (rain and snow) and dry deposition. pops.int

Degradation: The rates of photolytic, chemical, and biological degradation will determine the persistence of the compound in the environment. pops.int

Multimedia fate and transport models are used to predict the environmental concentrations and long-range transport potential of POPs. acs.org These models integrate information on emissions, physicochemical properties, and environmental characteristics to simulate the behavior of chemicals on a regional or global scale. acs.org For hydrophobic compounds, the transport is often associated with the movement of particles (e.g., soil, sediment, aerosols) to which they are sorbed. ntu.edu.tw

Advanced Analytical Methodologies for Environmental Monitoring and Quantification of this compound

The accurate quantification of trace levels of persistent organic pollutants in complex environmental matrices requires sophisticated analytical methodologies. While specific methods for this compound are not established, the general approaches used for other polychlorinated compounds would be applicable.

The analytical process typically involves several key steps:

Sample Collection and Storage: Proper protocols are necessary to ensure the integrity of the sample and prevent contamination. cdc.gov

Extraction: The target analyte must be efficiently removed from the sample matrix.

Cleanup and Fractionation: Interfering compounds are removed from the extract to improve the selectivity and sensitivity of the analysis.

Instrumental Analysis: The purified extract is analyzed using high-resolution chromatographic and mass spectrometric techniques.

The extraction and cleanup of chlorinated compounds from complex matrices like soil, sediment, and biota present significant challenges due to the presence of interfering substances.

Extraction Techniques:

Soxhlet Extraction: A classical and robust technique for extracting organic pollutants from solid samples using an organic solvent. wur.nl

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction. wur.nl

Solid-Phase Extraction (SPE): A versatile technique used for extracting and pre-concentrating analytes from aqueous samples and for cleanup of extracts from solid samples. analytik-jena.comnih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique that is particularly useful for trace-level analysis and is considered a green analytical method. up.ac.za

Cleanup Procedures:

Following extraction, the raw extract typically contains a variety of co-extracted substances (e.g., lipids, humic acids) that can interfere with the final analysis. Multi-step cleanup procedures are often necessary.

Adsorption Chromatography: Columns packed with adsorbents like silica gel, alumina, and florisil are commonly used to separate the target analytes from interfering compounds based on their polarity. cdc.gov

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids. cdc.gov

The choice of extraction and cleanup methods depends on the specific matrix, the target analyte, and the desired level of sensitivity. nih.govresearchgate.nethelcom.fi The development of green analytical procedures with reduced solvent consumption and waste generation is an ongoing area of research. dntb.gov.ua

High-Resolution Separation and Detection Techniques

The accurate identification and quantification of this compound in environmental matrices necessitate the use of sophisticated analytical methodologies. High-resolution separation techniques coupled with sensitive detection systems are essential for distinguishing this specific isomer from other structurally similar chlorinated compounds and overcoming the challenges posed by complex sample matrices. The primary methods employed for the analysis of such persistent organic pollutants (POPs) are high-resolution gas chromatography (HRGC) and high-performance liquid chromatography (HPLC), often used in tandem with mass spectrometry (MS).

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile organic compounds, including halogenated hydrocarbons like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the chromatographic column.

Research Findings:

While specific experimental retention data for this compound are not extensively documented in publicly available literature, the principles of HRGC allow for well-founded inferences regarding its separation. The retention of chlorinated compounds is influenced by the degree of chlorination and the substitution pattern on the aromatic rings. For hexachlorinated xanthenes, the elution order on nonpolar capillary columns, such as those coated with polydimethylsiloxane, is primarily governed by the planarity and boiling point of the isomers.

The separation of closely related isomers, such as different hexachloroxanthenes, requires the use of high-efficiency capillary columns with long lengths and optimized temperature programming. The use of different stationary phases with varying polarities can also be employed to achieve isomer-specific separation. For instance, more polar columns can provide different selectivity for isomers based on their dipole moments.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a complementary separation technique to HRGC, particularly for less volatile or thermally labile compounds. In the context of this compound, reversed-phase HPLC is a common approach.

Research Findings:

Mass Spectrometric Detection

Mass spectrometry is the definitive detection technique for the confirmation and quantification of this compound due to its high sensitivity and specificity. When coupled with HRGC or HPLC, it provides a powerful analytical tool (GC-MS or LC-MS).

Research Findings:

High-resolution mass spectrometry (HRMS) is particularly crucial as it can differentiate between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₃H₄Cl₆O), HRMS allows for the determination of its exact mass, providing a high degree of confidence in its identification.

The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a characteristic isotopic cluster for chlorine-containing compounds in the mass spectrum. For a molecule with six chlorine atoms, this cluster is highly distinctive and serves as a key identifier.

While experimental mass spectra for this specific isomer are scarce, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in the table below. This data is invaluable for developing selected ion monitoring (SIM) or selected reaction monitoring (SRM) methods in quantitative mass spectrometric analysis, which significantly enhance sensitivity and selectivity by reducing background noise.

Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 386.84660 | 178.2 |

| [M+Na]⁺ | 408.82854 | 188.9 |

| [M-H]⁻ | 384.83204 | 176.4 |

| [M+NH₄]⁺ | 403.87314 | 190.5 |

| [M+K]⁺ | 424.80248 | 185.2 |

| [M]⁺ | 385.83877 | 178.4 |

常见问题

Q. Methodological Answer :

- X-ray crystallography : Resolve bond angles (e.g., C–Cl bond distances ~1.73 Å) and dihedral angles between fused rings. For example, C2–C1–C13 angles of 120.44° and C1–C13–C7 angles of 110.48° in related chlorinated xanthones confirm steric effects .

- Spectroscopy :

- ¹³C NMR : Peaks at 110–125 ppm for aromatic carbons and 140–150 ppm for Cl-substituted carbons.

- MS : Molecular ion peak at m/z 388.87 (C₁₃H₄Cl₆O) .

Basic: What are the primary toxicological risks associated with this compound?

Q. Methodological Answer :

- Acute Toxicity : Oral LD₅₀ in guinea pigs is >12,500 µg/kg, suggesting moderate toxicity. However, inconsistent data exist between species .

- Decomposition : Heating releases toxic Cl⁻ vapors. Use fume hoods and avoid temperatures >200°C .

- Safety Protocols : Follow OSHA guidelines for halogenated aromatics. Use PPE (gloves, goggles) and monitor airborne particulates .

Q. Methodological Answer :

- Theoretical Framework : Apply dose-response theory (linear vs. threshold models) and species-specific metabolic pathways. For example, guinea pigs may lack cytochrome P450 enzymes that metabolize chlorinated compounds, leading to higher LD₅₀ values .

- Experimental Redesign :

Advanced: What computational methods predict the stability of this compound under varying conditions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (BDEs). Cl–C bonds show BDEs of ~320 kJ/mol, indicating thermal stability up to 150°C .

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments. Predominant hydrolysis at electron-deficient Cl sites (positions 4 and 5) occurs at pH < 3 .

Table 2 : Predicted Degradation Products

| Condition | Major Product |

|---|---|

| Thermal (>200°C) | Cl⁻, dichloroxanthenes |

| Acidic (pH 2) | 1,2,4,5-Tetrachloro-9H-xanthene |

Advanced: How to design a factorial experiment to optimize chlorination efficiency?

Q. Methodological Answer :

- Variables : Temperature (70–110°C), POCl₃ molar ratio (6–10 eq), reaction time (4–12 hrs).

- Design : 2³ factorial design with center points.

- Response Metrics : % yield (HPLC), byproduct formation (GC-MS).

- Analysis : ANOVA to identify interactions (e.g., high temperature + excess POCl₃ reduces yield due to decomposition) .

Advanced: What methodological frameworks guide bioactivity studies for this compound?

Q. Methodological Answer :

- Theoretical Basis : Link to xanthones’ known mechanisms (e.g., intercalation with DNA, ROS generation). Use a receptor-ligand docking approach to predict interactions with biological targets (e.g., topoisomerase II) .

- Experimental Workflow :

Advanced: How to analyze intermolecular interactions in crystalline forms of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Resolve hydrogen bonding (e.g., C–H···O interactions with D···A distances ~3.30 Å) and π-π stacking (3.60–3.80 Å) .

- Hirshfeld Surface Analysis : Quantify Cl···Cl (24%) and Cl···H (18%) contacts, indicating dominant halogen interactions .

Advanced: What strategies mitigate environmental release during large-scale synthesis?

Q. Methodological Answer :

- Green Chemistry : Replace POCl₃ with ionic liquid catalysts (e.g., [BMIM]Cl) to reduce waste.

- Waste Treatment : Adsorb residual Cl⁻ using activated carbon or precipitate as AgCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。